molecular formula C18H35NO2 B8598680 Isomylamine CAS No. 28815-27-2

Isomylamine

Cat. No.: B8598680
CAS No.: 28815-27-2
M. Wt: 297.5 g/mol
InChI Key: BHSHHNNBVMXJNZ-UHFFFAOYSA-N
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Description

Isomylamine (CAS: 28815-27-2) is a synthetic organic compound classified as a muscle relaxant . Its molecular formula is inconsistently reported across sources: C₁₅H₂₁NO₂ in some references and C₁₈H₃₅NO₂ in others, likely due to variations in salt forms (e.g., hydrochloride: C₁₈H₃₅NO₂·ClH, CAS: 24357-98-0) . Key structural features include a cyclohexane ring substituted with an isopentyl group and a diethylaminoethyl ester moiety, as revealed by its SMILES notation and KEGG DRUG structural data .

Properties

CAS No.

28815-27-2

Molecular Formula

C18H35NO2

Molecular Weight

297.5 g/mol

IUPAC Name

2-(diethylamino)ethyl 1-(3-methylbutyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C18H35NO2/c1-5-19(6-2)14-15-21-17(20)18(13-10-16(3)4)11-8-7-9-12-18/h16H,5-15H2,1-4H3

InChI Key

BHSHHNNBVMXJNZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C1(CCCCC1)CCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoamylamine can be synthesized through several methods. One common method involves the alkylation of ammonia with isoamyl chloride (3-chloro-3-methylbutane) under basic conditions. The reaction proceeds as follows:

(CH3)2CHCH2CH2Cl+NH3(CH3)2CHCH2CH2NH2+HCl\text{(CH}_3\text{)}_2\text{CHCH}_2\text{CH}_2\text{Cl} + \text{NH}_3 \rightarrow \text{(CH}_3\text{)}_2\text{CHCH}_2\text{CH}_2\text{NH}_2 + \text{HCl} (CH3​)2​CHCH2​CH2​Cl+NH3​→(CH3​)2​CHCH2​CH2​NH2​+HCl

Another method involves the reduction of isoamyl nitrite (3-methylbutyl nitrite) using hydrogen gas in the presence of a catalyst such as palladium on carbon:

(CH3)2CHCH2CH2ONOH2,Pd/C(CH3)2CHCH2CH2NH2+H2O\text{(CH}_3\text{)}_2\text{CHCH}_2\text{CH}_2\text{ONO} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{(CH}_3\text{)}_2\text{CHCH}_2\text{CH}_2\text{NH}_2 + \text{H}_2\text{O} (CH3​)2​CHCH2​CH2​ONOH2​,Pd/C​(CH3​)2​CHCH2​CH2​NH2​+H2​O

Industrial Production Methods

In industrial settings, isoamylamine is typically produced through the catalytic hydrogenation of isoamyl nitrile (3-methylbutanenitrile). The reaction is carried out under high pressure and temperature in the presence of a metal catalyst such as nickel or cobalt:

(CH3)2CHCH2CH2CN+2H2Ni, high pressure(CH3)2CHCH2CH2NH2\text{(CH}_3\text{)}_2\text{CHCH}_2\text{CH}_2\text{CN} + 2\text{H}_2 \xrightarrow{\text{Ni, high pressure}} \text{(CH}_3\text{)}_2\text{CHCH}_2\text{CH}_2\text{NH}_2 (CH3​)2​CHCH2​CH2​CN+2H2​Ni, high pressure​(CH3​)2​CHCH2​CH2​NH2​

Chemical Reactions Analysis

Types of Reactions

Isoamylamine undergoes various chemical reactions, including:

    Oxidation: Isoamylamine can be oxidized to form isoamyl nitroso compounds or isoamyl nitro compounds using oxidizing agents such as hydrogen peroxide or nitric acid.

    Reduction: Isoamylamine can be reduced to form isoamyl alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: Isoamylamine can undergo nucleophilic substitution reactions with alkyl halides to form secondary and tertiary amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid

    Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst

    Substitution: Alkyl halides, base (e.g., sodium hydroxide)

Major Products

    Oxidation: Isoamyl nitroso compounds, isoamyl nitro compounds

    Reduction: Isoamyl alcohol

    Substitution: Secondary and tertiary amines

Scientific Research Applications

Isoamylamine has several scientific research applications:

    Chemistry: Isoamylamine is used as a building block in organic synthesis for the preparation of various compounds, including pharmaceuticals and agrochemicals.

    Biology: Isoamylamine has been studied for its role in the gut microbiome and its impact on cognitive function.

    Medicine: Isoamylamine derivatives are used in the development of drugs for treating various medical conditions, including neurological disorders.

    Industry: Isoamylamine is used in the production of rubber chemicals, dyes, and corrosion inhibitors.

Mechanism of Action

Isoamylamine exerts its effects through various molecular targets and pathways. In the context of its impact on cognitive function, isoamylamine has been shown to activate the S100A8 signaling pathway by recruiting the transcriptional regulator p53 to the S100A8 promoter region. This activation leads to the apoptosis of microglial cells, contributing to cognitive decline .

Comparison with Similar Compounds

Isoamylamine (CAS: 107-85-7)

Structural Similarities and Differences :

  • Isoamylamine (3-methylbutylamine) is a primary amine with a simple branched-chain structure (C₅H₁₃N), contrasting sharply with Isomylamine’s complex ester-amine architecture .
  • Key Properties :
Property Isoamylamine This compound
Molecular Formula C₅H₁₃N C₁₅H₂₁NO₂/C₁₈H₃₅NO₂
Hydrogen Bond Donors 1 1 (amine group)
Rotatable Bonds 2 >5 (ester and alkyl chains)
Aromatic Rings 0 0

Functional Differences :

  • Isoamylamine is primarily studied for its metabolic pathways (e.g., deamination by monoamine oxidase in liver and heart tissues) , whereas this compound’s ester groups likely enhance its stability and tissue penetration, contributing to its muscle relaxant effects .

Isometheptene (CAS: 503-01-5)

Structural and Functional Contrast :

  • Isometheptene (C₉H₁₉N) is a tertiary amine used as an antimigraine agent .
  • Key Differences :
    • Indication : Isometheptene targets vascular headaches via vasoconstriction, unlike this compound’s neuromuscular focus .
    • Complexity : this compound’s larger structure (15–18 carbon atoms vs. 9 in Isometheptene) suggests divergent pharmacokinetic profiles, such as longer half-life or altered receptor binding .

Comparison with Functionally Similar Compounds

Baclofen and Tizanidine (Muscle Relaxants)

While direct comparisons are absent in the provided evidence, this compound’s ester-amine structure contrasts with:

  • Baclofen : A GABA-B agonist with a β-chlorophenyl group.
  • Tizanidine : An imidazoline derivative targeting α₂-adrenergic receptors.
    Inference : this compound’s lack of aromatic or heterocyclic motifs may limit central nervous system penetration, favoring peripheral muscle relaxation .

Research Findings and Data Gaps

  • Metabolic Pathways : Unlike Isoamylamine, this compound’s ester linkage may slow hepatic metabolism, prolonging activity .
  • Data Conflicts: Discrepancies in molecular formulas (C₁₅H₂₁NO₂ vs. C₁₈H₃₅NO₂) highlight the need for standardized reporting, possibly reflecting salt-form variations .

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